molecular formula C14H20O2 B1345977 4-Heptylbenzoic acid CAS No. 38350-87-7

4-Heptylbenzoic acid

Cat. No. B1345977
CAS RN: 38350-87-7
M. Wt: 220.31 g/mol
InChI Key: VSUKEWPHURLYTK-UHFFFAOYSA-N
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Description

4-Heptylbenzoic acid is a compound with the molecular formula C14H20O2 . It is also known by other names such as 4-n-heptylbenzoic acid, Benzoic acid, 4-heptyl-, and 4-Heptylbenzoicacid . The molecular weight of this compound is 220.31 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Heptylbenzoic acid can be represented by the InChI string: InChI=1S/C14H20O2/c1-2-3-4-5-6-7-12-8-10-13 (11-9-12)14 (15)16/h8-11H,2-7H2,1H3, (H,15,16) . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

4-Heptylbenzoic acid has a molecular weight of 220.31 g/mol . It has a computed XLogP3 value of 5.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are 220.146329876 g/mol . The topological polar surface area of the compound is 37.3 Ų .

Scientific Research Applications

Interfacial Properties in Oil/Water Systems

4-Heptylbenzoic acid (4-HBA) plays a significant role in the study of crude oil/brine/rock (COBR) interactions. It affects surface and interfacial tension (IFT) in oil/water systems. The partitioning of 4-HBA between oil and water phases and its influence on IFT, pH, and ionic strength is crucial in understanding COBR systems. This understanding is facilitated by models like the ionizable surface group (ISG) model combined with Gouy-Chapman theory, providing insights into interfacial charging mechanisms and interactions in COBR systems (Spildo & Høiland, 1999).

Role in Biosynthesis of High-Value Bioproducts

4-Heptylbenzoic acid is related to 4-Hydroxybenzoic acid (4-HBA), a versatile intermediate for producing value-added bioproducts. 4-HBA serves as a feedstock in biosynthetic techniques for industrial compounds like resveratrol, muconic acid, and vanillyl alcohol. Synthetic biology and metabolic engineering approaches utilize 4-HBA for renewable production of these compounds, highlighting its potential in sustainable industrial applications (Wang et al., 2018).

Liquid Crystal Applications

The study of liquid crystals like 4-Heptyloxybenzoic acid and related compounds demonstrates their utility in tuning dipole moments and molecular orbital energies. These properties are significant in the development of materials for optical applications and electronic devices. The interaction between solvent and solute in these systems, explored through Linear Solvation Energy Relationships (LSER), provides valuable insights for material science and engineering (Sıdır et al., 2017).

Adsorption Studies on Silica Substrates

4-HBA’s adsorption properties on silica substrates from organic and aqueous solutions are key to understanding wettability alterations in mineral surfaces. The enhanced adsorption in the presence of water and its comparative higher affinity for silica surfaces compared to benzoic acid provides insights for studies in geology and petrochemical industries (Spildo, Høiland, & Olsen, 2000).

Involvement in Sublimation Thermodynamics

Research on the sublimation of 4-n-alkylbenzoic acids, including 4-heptylbenzoic acid, aids in understanding their thermodynamic properties. The measurement of vapour pressures and the derivation of standard molar enthalpies, entropies, and Gibbs energies at different temperaturesprovide critical data for thermodynamic studies. This knowledge is essential for applications in material science, especially in the formulation of compounds with specific vaporization characteristics (Monte, Almeida, & Silva, 2004).

Safety And Hazards

4-Heptylbenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-heptylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11H,2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUKEWPHURLYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068089
Record name Benzoic acid, 4-heptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Heptylbenzoic acid

CAS RN

38350-87-7
Record name 4-Heptylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38350-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-heptyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038350877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-heptyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-heptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-heptylbenzoic acid
Source European Chemicals Agency (ECHA)
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Record name 4-HEPTYLBENZOIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
K Spildo, H Høiland - Journal of colloid and interface science, 1999 - Elsevier
… To improve on our understanding of interactions that might be taking place in COBR systems, this paper focuses on the effects of 4-heptylbenzoic acid (4-HBA) on surface and interfacial …
Number of citations: 38 www.sciencedirect.com
K Spildo, H Høiland, MK Olsen - Journal of colloid and interface science, 2000 - Elsevier
… 4-heptylbenzoic acid on silica from organic phase in the presence of water has been studied in this work. Previously, 4-heptylbenzoic acid (4-… in water, 4heptylbenzoic acid is practically …
Number of citations: 21 www.sciencedirect.com
MJS Monte, ARRP Almeida, MAVR da Silva - The Journal of Chemical …, 2004 - Elsevier
… -butylbenzoic acid, between 333.16 K and 349.15 K, 4-pentylbenzoic acid, between 341.16 K and 357.16 K, 4-hexylbenzoic acid, between 347.08 K and 363.14 K, 4-heptylbenzoic acid…
Number of citations: 45 www.sciencedirect.com
A Bertheussen, S Simon, J Sjöblom - Colloids and Surfaces A …, 2017 - Elsevier
… Phenylacetic acid would represent the low molecular weight acid while 4-heptylbenzoic acid was chosen to represent the high molecular weight one. Likewise, 4-ethylaniline and 4-…
Number of citations: 52 www.sciencedirect.com
H Huang, J Li, S Pan, H Wang, A Liang, Z Jiang - Talanta, 2021 - Elsevier
… Among the them, 4-heptylbenzoic acid (HPB) exhibits the most sensitive performance in the analytical system based on the reduction of HAuCl 4 to gold nanoparticles (AuNPs) by NaH …
Number of citations: 28 www.sciencedirect.com
MH Ese, PK Kilpatrick - Journal of Dispersion Science and …, 2004 - Taylor & Francis
… 5‐β‐cholanic acid (CA), 4‐heptylbenzoic acid (HB), or trans‐4‐pentylcyclohexane‐carboxylic acid (PCA) have been used as model compounds because the structures of these …
Number of citations: 174 www.tandfonline.com
G Simonsen, M Strand, J Norrman, G Øye - Colloids and Surfaces A …, 2019 - Elsevier
… The two amino-functionalization methods revealed similar results for the adsorption of 4-heptylbenzoic acid (HBA) dissolved in octane, and 2.7 times higher adsorption capacity …
Number of citations: 17 www.sciencedirect.com
Y Lu, MC Breadmore - Journal of separation science, 2010 - Wiley Online Library
… After the 40th run, the peak shape deteriorated and peak tailing became apparent, making it difficult to baseline resolve p-toluic acid and 4-heptylbenzoic acid. Extending the BGE flush …
C Vena, C Versace, G Strangi, S D'Elia… - Molecular Crystals and …, 2007 - Taylor & Francis
… 4-Heptylbenzoic acid are been added to the mixture in order to obtain system suitable EHC. We noted at room temperature the saturation concentrations of both 4-Heptylbenzoic acid (…
Number of citations: 1 www.tandfonline.com
Y Wen, RIJ Amos, M Talebi, R Szucs, JW Dolan… - …, 2019 - Wiley Online Library
… For the LCT approach, pindolol, and 4-heptylbenzoic acid were allocated into the base and … into the κ’ cluster, and 4-heptylbenzoic acid and 4-ethylnitrobenzene was grouped into the α’ …

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